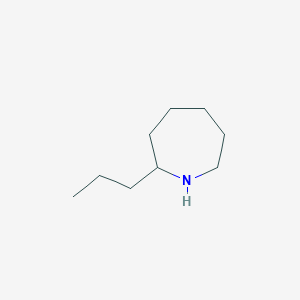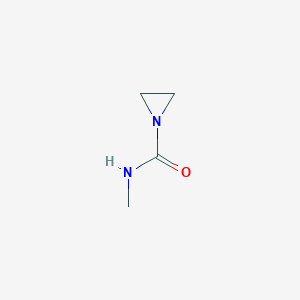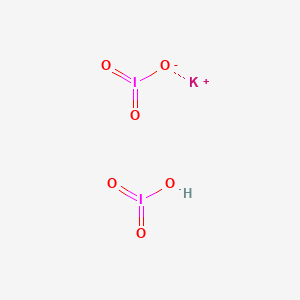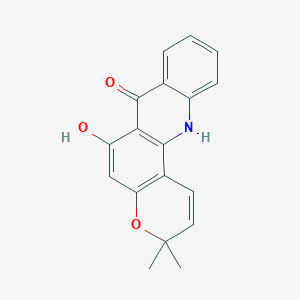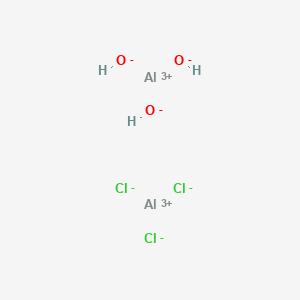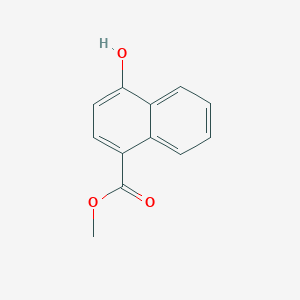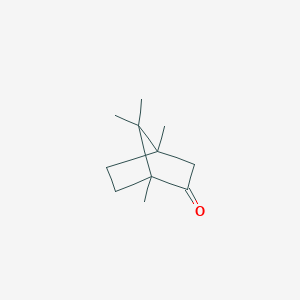
4-Methylcamphor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylcamphor is a bicyclic monoterpene ketone that is commonly used as a fragrance in perfumes, soaps, and detergents. It is also used as a flavoring agent in foods and beverages. However, its potential as a research tool has gained attention due to its unique chemical properties and potential applications in scientific research.
Applications De Recherche Scientifique
Toxicokinetics and Biotransformation : 4-MBC, often used as a UV filter in sunscreens and cosmetics, undergoes extensive first-pass biotransformation in rat liver, resulting in very low blood levels of the parent compound. The study showed that 4-MBC and its metabolites have different blood and urine concentration profiles in rats (Völkel et al., 2006).
Chemical Synthesis : A study described the enantiospecific synthesis of 4-MBC, demonstrating its chemical versatility and potential applications in asymmetric synthesis (Money & Palme, 1993).
Versatile Precursor in Organic Synthesis : 4-MBC and related compounds serve as versatile precursors in the synthesis of a wide range of cyclopentanecarboxylic acids. These compounds have numerous applications in organic chemistry (Knizhnikov et al., 2012).
Environmental and Biological Studies : Another study explored the stereochemistry of 4-MBC in environmental and biological contexts, emphasizing its unique chemistry and environmental fate (Buser et al., 2005).
Photophysics in Sunscreens : The photophysical properties of 4-MBC, particularly its intersystem crossing and excited-state deactivation channels, were studied, highlighting its effectiveness as a UV filter in sunscreens (Fang et al., 2018).
Propriétés
Numéro CAS |
10309-50-9 |
|---|---|
Nom du produit |
4-Methylcamphor |
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3 |
Clé InChI |
WHTUSNIUKHUYQX-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(C(=O)C2)C)C)C |
SMILES canonique |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Synonymes |
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



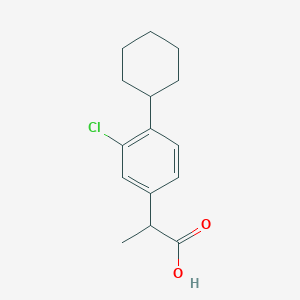
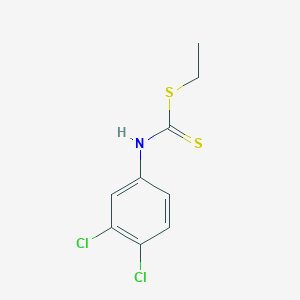
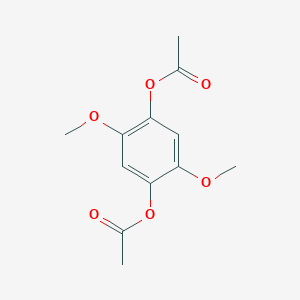
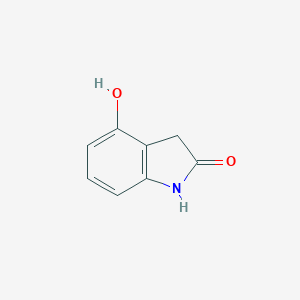
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
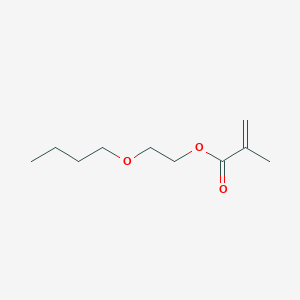
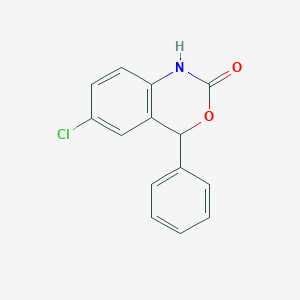
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
